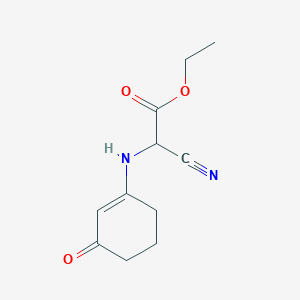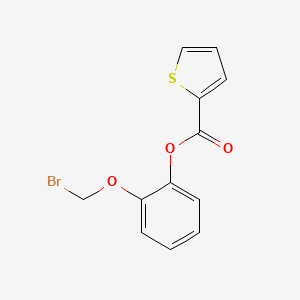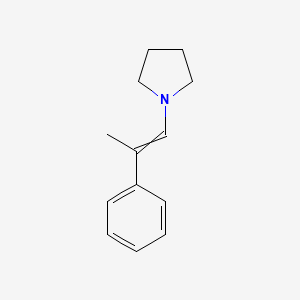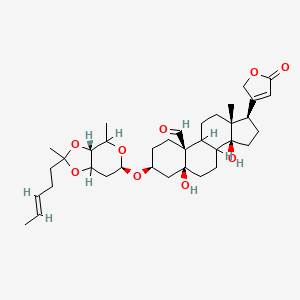
6-Methylhepten-5-on-2-helveticosid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylhepten-5-on-2-helveticosid can be synthesized from oil of lemongrass or citral by refluxing for 12 hours in an aqueous solution containing potassium carbonate (K2CO3), followed by distillation and vacuum fractionation . Another method involves the reaction of acetoacetic ester and methylbuten-3-ol-2 with aluminum alcoholate in Carroll’s reaction, followed by pyrolysis of the ester .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory preparation but on a larger scale. The use of efficient distillation and fractionation techniques ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylhepten-5-on-2-helveticosid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
6-Methylhepten-5-on-2-helveticosid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terpenoids and other complex organic molecules.
Biology: It plays a role in the metabolism of carotenoids in fruits, contributing to their flavor and aroma.
Industry: It is used in the production of flavors and fragrances due to its citrus-like odor.
Mecanismo De Acción
The mechanism by which 6-Methylhepten-5-on-2-helveticosid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the metabolism of carotenoids, leading to the formation of volatile compounds that contribute to fruit flavor . In plants, it promotes programmed cell death by activating specific genes and pathways .
Comparación Con Compuestos Similares
6-Methylhepten-5-on-2-helveticosid is similar to other unsaturated methylated ketones such as:
- 2-Methyl-2-hepten-6-one
- Methyl heptenone
- Prenylacetone
These compounds share similar structures and chemical properties but differ in their specific applications and biological activities. This compound is unique due to its role in the metabolism of carotenoids and its use in the synthesis of terpenoids .
Propiedades
Número CAS |
40279-51-4 |
|---|---|
Fórmula molecular |
C36H52O9 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-[(E)-pent-3-enyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-5-6-7-12-33(4)44-28-18-30(42-22(2)31(28)45-33)43-24-8-14-34(21-37)26-9-13-32(3)25(23-17-29(38)41-20-23)11-16-36(32,40)27(26)10-15-35(34,39)19-24/h5-6,17,21-22,24-28,30-31,39-40H,7-16,18-20H2,1-4H3/b6-5+/t22?,24-,25+,26?,27?,28?,30-,31+,32+,33?,34-,35-,36-/m0/s1 |
Clave InChI |
SVERRFDYBOELPT-YOGFUXKOSA-N |
SMILES isomérico |
C/C=C/CCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)C |
SMILES canónico |
CC=CCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



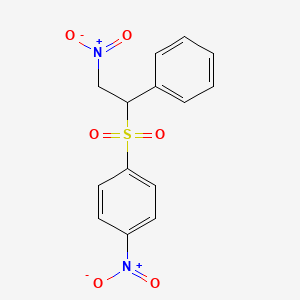
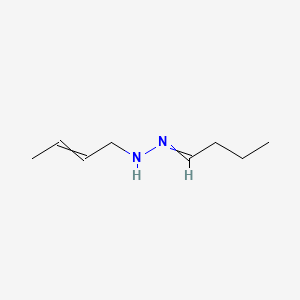
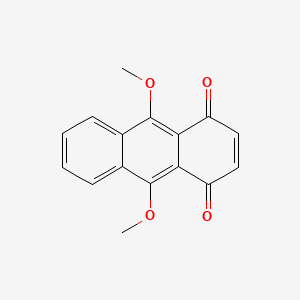
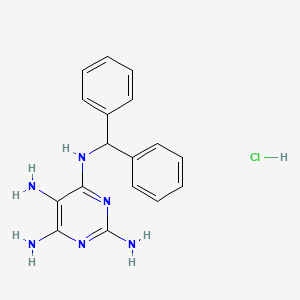

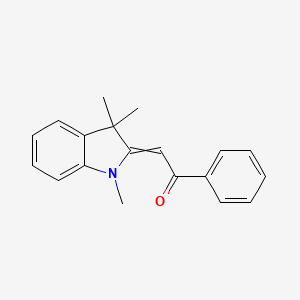

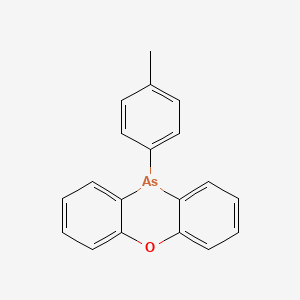
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

